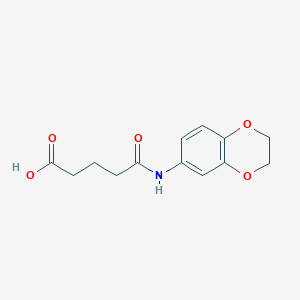

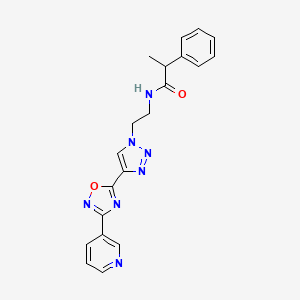

![molecular formula C14H18N2O2 B2410859 N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide CAS No. 852137-09-8](/img/structure/B2410859.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide, also known as DIM-N-MA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Photochromism and Crystal Structure

The compound’s structure is fascinating. It adopts a triclinic crystal lattice with the following parameters : The compound’s structure is fascinating. It adopts a triclinic crystal lattice with the following parameters: a = 8.492 Å , b = 11.23 Å , c = 14.75 Å , α = 68.93° , β = 74.90° , and γ = 68.35° . The crystallographic data reveal its arrangement of atoms and their displacement parameters . Additionally, it exhibits photochromism, which means it changes color upon exposure to light. Researchers can explore its optical properties and potential applications in smart materials.

Serotonin Receptor Agonists

This compound serves as a lead compound for developing more potent and selective serotonin receptor agonists. Serotonin receptors play crucial roles in mood regulation, cognition, and various physiological processes. Investigating its interactions with these receptors could lead to novel therapeutic agents for mental health disorders and neurological conditions.

Synthesis of 1,2,3-Trisubstituted Indoles

The compound can be part of a one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles. This synthetic pathway involves Fischer indolization followed by indole N-alkylation. These indole derivatives have diverse applications, including pharmaceuticals and agrochemicals .

Plant Hormone Analog: Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Our compound shares structural similarities with IAA. Researchers can explore its potential as an IAA analog, affecting plant growth, development, and responses to environmental cues .

Biological Activity and Pharmacological Potential

Indole derivatives exhibit a wide range of biological activities. While our compound’s specific pharmacological effects need further exploration, it’s worth investigating its potential in areas such as antimicrobial activity, anti-inflammatory properties, and anticancer effects .

Mécanisme D'action

Target of Action

The primary target of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is currently unknown. It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways, often resulting in diverse biological activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the compound is stable but light sensitive . It’s incompatible with strong oxidizing agents . These factors should be taken into consideration when studying the compound’s action in a biological context.

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAPDDXODXSNRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)